molecular formula C20H24N10O14P2 B160587 c-di-GMP CAS No. 61093-23-0

c-di-GMP

Katalognummer: B160587
CAS-Nummer: 61093-23-0
Molekulargewicht: 690.4 g/mol
InChI-Schlüssel: PKFDLKSEZWEFGL-MHARETSRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Zyklisches bis-(3’, 5’)-dimeres Guanosinmonophosphat (Dinatriumsalz) ist ein Nukleotid-basiertes Signalmolekül, das 1987 entdeckt wurde. Es ist ein sekundärer Botenstoff, der eine entscheidende Rolle bei der Regulierung verschiedener biologischer Prozesse in Bakterien spielt, einschließlich Motilität, Biofilmbildung, Virulenz und Zellzyklusprogression . Diese Verbindung ist auch bekannt für ihre Fähigkeit, an bestimmte Rezeptoren in menschlichen Zellen zu binden, wodurch zelluläre Reaktionen des Wirts moduliert werden und ein potenzielles therapeutisches Ziel entsteht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Zyklisches bis-(3’, 5’)-dimeres Guanosinmonophosphat (Dinatriumsalz) kann sowohl durch chemische als auch durch enzymatische Verfahren synthetisiert werden. Die enzymatische Synthese gilt als die effizienteste Methode. Sie beinhaltet die Verwendung von Diguanlylatcyclasen, die die Kondensation von zwei Guanosin-5’-triphosphat-Molekülen zur Bildung von zyklischem bis-(3’, 5’)-dimerem Guanosinmonophosphat katalysieren . Die Reaktionsbedingungen erfordern typischerweise das Vorhandensein von zweiwertigen Kationen wie Magnesium oder Mangan, um die enzymatische Aktivität zu erleichtern .

Industrielle Produktionsmethoden

Für die Produktion im industriellen Maßstab ist das enzymatische Verfahren aufgrund seiner Effizienz und Skalierbarkeit bevorzugt. Thermophile Diguanlylatcyclasen, die stabiler sind und weniger anfällig für Produktinhibition sind, werden häufig eingesetzt. Diese Enzyme können Hunderte von Milligramm zyklisches bis-(3’, 5’)-dimeres Guanosinmonophosphat unter Verwendung kleiner Mengen Biokatalysator produzieren .

Wirkmechanismus

Target of Action

Cyclic-di-GMP (this compound) is a ubiquitous secondary messenger in many bacterial species . It interacts with a wide range of downstream receptors, including enzymes and riboswitches, in both prokaryotic and eukaryotic systems . These receptors bind this compound and elicit output responses, playing vital roles in numerous biological processes .

Mode of Action

The interaction of this compound with its targets leads to distinct biological responses . The intracellular concentration of this compound is controlled by diguanylate cyclases (DGCs) and phosphodiesterases (PDEs) . DGCs catalyze this compound production by consuming two GTP molecules, whereas PDEs catalyze the degradation of this compound into a pGpG linear nucleotide or two GTP molecules . Signal transduction occurs through this compound binding to downstream receptors, triggered by sensing environmental or cellular cues .

Biochemical Pathways

This compound plays regulatory roles in numerous cellular activities, including cell motility, biofilm formation and dispersion, cell division, differentiation, quorum sensing, and virulence . It also controls transcription initiation and termination, translation, exopolysaccharide (EPS) synthesis and secretion, flagellar and type III secretion system assembly, cell cycle progression, proteolysis of target proteins, and involvement in the localization of target proteins .

Pharmacokinetics

It’s known that the intracellular concentration of this compound is controlled by the antagonistic activities of dgcs and pdes . These enzymes are often regulated by various external and internal cues, allowing the cell to adjust the intracellular this compound concentration according to its environment .

Result of Action

The binding of this compound to its receptors triggers a variety of cellular processes. For instance, it promotes biofilm formation by upregulating the expression of csgD, a major regulator of biofilm formation in Salmonella typhimurium . It also regulates cell motility, surface attachment, virulence, and persistence .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, under stress conditions, certain phosphodiesterases are activated, leading to a decrease in intracellular this compound levels and triggering biofilm dispersal . Furthermore, the presence of certain ions, such as Ca2+, can promote this compound secretion and enhance biofilm formation .

Biochemische Analyse

Biochemical Properties

Cyclic Diguanylic Acid interacts with a wide range of enzymes, proteins, and other biomolecules. The intracellular concentration of Cyclic Diguanylic Acid is controlled by diguanylate cyclases (DGCs) and phosphodiesterases (PDEs) . DGCs catalyze Cyclic Diguanylic Acid production by consuming two GTP molecules, whereas PDEs catalyze the degradation of Cyclic Diguanylic Acid into a pGpG linear nucleotide or two GTP molecules . Signal transduction occurs through Cyclic Diguanylic Acid binding to downstream receptors, triggered by sensing environmental or cellular cues .

Cellular Effects

Cyclic Diguanylic Acid has a profound impact on various types of cells and cellular processes. It influences cell function by regulating cell motility, biofilm formation and dispersion, cell division, differentiation, quorum sensing, and virulence . It also controls transcription initiation and termination, translation, exopolysaccharide (EPS) synthesis and secretion, flagellar and type III secretion system assembly, cell cycle progression, proteolysis of target proteins, and involvement in the localization of target proteins .

Molecular Mechanism

Cyclic Diguanylic Acid exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to a diverse array of protein or RNA effectors which include PilZ domain-containing proteins, transcription factors, proteases, kinases, and riboswitches .

Temporal Effects in Laboratory Settings

In laboratory settings, Cyclic Diguanylic Acid shows dynamic changes with high temporal resolution . A genetically encoded biosensor has been developed to track Cyclic Diguanylic Acid in single cells and with high temporal resolution over extended imaging times .

Dosage Effects in Animal Models

In animal models, the effects of Cyclic Diguanylic Acid vary with different dosages . It enhances protective innate immunity in a murine model of pertussis . The immune responses were associated with an earlier and more vigorous expression of Th1-type cytokines, as well as an increase in the induction of nitric oxide in the lungs of treated animals, resulting in significant reduction of bacterial numbers in the lungs of infected mice .

Metabolic Pathways

Cyclic Diguanylic Acid is involved in numerous metabolic pathways. It interacts with a multitude of enzymes and cofactors . Proteins involved in Cyclic Diguanylic Acid metabolism and regulation, such as diguanylate cyclases, phosphodiesterases, and PilZ-containing proteins, were encoded in bacterial genomes .

Transport and Distribution

Cyclic Diguanylic Acid is transported and distributed within cells and tissues . As Cyclic Diguanylic Acid is a small molecule which can diffuse easily inside the cell, there must be a mechanism for activating only specific Cyclic Diguanylic Acid-associated pathways at a given point of time while avoiding any undesirable crosstalk between the numerous Cyclic Diguanylic Acid-binding partners .

Subcellular Localization

It has been shown that the transcriptional regulator, VpsT, requires Cyclic Diguanylic Acid binding for subcellular localization and activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cyclic bis-(3’, 5’)-dimeric guanosine monophosphate (disodium) can be synthesized using both chemical and enzymatic methods. The enzymatic synthesis is considered the most efficient method. It involves the use of diguanylate cyclases, which catalyze the condensation of two guanosine-5’-triphosphate molecules to form cyclic bis-(3’, 5’)-dimeric guanosine monophosphate . The reaction conditions typically require the presence of divalent cations such as magnesium or manganese to facilitate the enzymatic activity .

Industrial Production Methods

For industrial-scale production, the enzymatic method is preferred due to its efficiency and scalability. Thermophilic diguanylate cyclases, which are more stable and less prone to product inhibition, are often used. These enzymes can produce hundreds of milligrams of cyclic bis-(3’, 5’)-dimeric guanosine monophosphate using small amounts of biocatalyst .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Zyklisches bis-(3’, 5’)-dimeres Guanosinmonophosphat (Dinatriumsalz) unterliegt verschiedenen chemischen Reaktionen, einschließlich Hydrolyse und Bindungsinteraktionen mit spezifischen Rezeptoren. Die Hydrolyse von zyklischem bis-(3’, 5’)-dimerem Guanosinmonophosphat wird durch Phosphodiesterasen katalysiert, die es in lineare Nukleotide oder Guanosinmonophosphat abbauen .

Häufige Reagenzien und Bedingungen

Die Hydrolysereaktion erfordert typischerweise das Vorhandensein von Phosphodiesterasen mit EAL- oder HD-GYP-Domänen. Diese Enzyme erleichtern den Abbau von zyklischem bis-(3’, 5’)-dimerem Guanosinmonophosphat unter physiologischen Bedingungen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte der Hydrolysereaktion sind lineare Nukleotide wie 5’-Phosphoguanylyl-(3’→5’)-guanosin und Guanosinmonophosphat .

Vergleich Mit ähnlichen Verbindungen

Zyklisches bis-(3’, 5’)-dimeres Guanosinmonophosphat (Dinatriumsalz) ist im Vergleich zu anderen sekundären Botenstoffen einzigartig, da es eine spezifische Rolle in der bakteriellen Signalübertragung spielt und in der Lage ist, die Immunantwort des Wirts zu modulieren. Ähnliche Verbindungen umfassen:

Zyklisches bis-(3’, 5’)-dimeres Guanosinmonophosphat (Dinatriumsalz) zeichnet sich durch seine doppelte Rolle in der bakteriellen Signalübertragung und der Modulation der Immunantwort des Wirts aus, was es zu einem vielversprechenden Ziel für therapeutische Interventionen macht .

Eigenschaften

IUPAC Name

2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N10O14P2/c21-19-25-13-7(15(33)27-19)23-3-29(13)17-9(31)11-5(41-17)1-39-45(35,36)44-12-6(2-40-46(37,38)43-11)42-18(10(12)32)30-4-24-8-14(30)26-20(22)28-16(8)34/h3-6,9-12,17-18,31-32H,1-2H2,(H,35,36)(H,37,38)(H3,21,25,27,33)(H3,22,26,28,34)/t5-,6-,9-,10-,11-,12-,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFDLKSEZWEFGL-MHARETSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)O)OP(=O)(O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)O)OP(=O)(O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N10O14P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801027528
Record name Cyclic diguanylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

690.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61093-23-0
Record name c-Di-GMP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61093-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one
Reactant of Route 2
2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one
Reactant of Route 3
2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one
Reactant of Route 4
2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one
Reactant of Route 5
2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one
Reactant of Route 6
2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one
Customer
Q & A

Q1: What is cyclic diguanylic acid (c-di-GMP) and what is its significance in bacteria?

A: Cyclic diguanylic acid (this compound) is a ubiquitous second messenger molecule found in bacteria. [] It plays a crucial role in regulating a wide range of cellular processes in bacteria, primarily acting as a molecular switch between motile (free-swimming) and sessile (surface-attached) lifestyles. []

Q2: How is this compound synthesized and degraded within bacterial cells?

A: this compound is synthesized from two molecules of GTP by enzymes called diguanylate cyclases (DGCs), which contain a characteristic GGDEF domain. [, ] Conversely, this compound is degraded into linear pGpG or two GMP molecules by enzymes called phosphodiesterases (PDEs), which possess either EAL or HD-GYP domains. [, ]

Q3: How does the number of genes encoding this compound-modulating enzymes affect bacterial adaptation?

A: Bacteria exhibit significant variation in the number of genes encoding GGDEF, EAL, and HD-GYP proteins. [] A greater number of these genes translate into a more complex this compound signaling network, enabling bacteria to fine-tune the regulation of target genes and optimize their adaptation to diverse environments. [, ]

Q4: What is the general mechanism of action of this compound in bacterial signaling pathways?

A: this compound exerts its regulatory effects by binding to various effector proteins, such as transcription factors, enzymes, and multimeric protein complexes. [] This binding event triggers downstream signaling cascades that ultimately control a wide range of bacterial behaviors, including biofilm formation, motility, virulence, and cell cycle progression.

Q5: How does this compound influence biofilm formation?

A: High intracellular levels of this compound generally promote biofilm formation. [, , , ] This is achieved through multiple mechanisms, including:

  • Repression of motility: this compound inhibits bacterial motility by reducing flagellar synthesis and function, thereby promoting surface attachment. [, , , ] For instance, in Pseudomonas aeruginosa, elevated this compound levels lead to reduced flagellar motility and enhanced biofilm formation. []
  • Induction of biofilm matrix production: this compound stimulates the production of extracellular polysaccharide (EPS), a major component of the biofilm matrix. [, , ] For example, in Pseudomonas aeruginosa, the diguanylate cyclase RoeA promotes EPS production and contributes to biofilm formation. []
  • Regulation of adhesin expression: this compound can modulate the expression of bacterial adhesins, which mediate attachment to surfaces and other cells. [] In Pseudomonas putida, this compound/FleQ regulates the transcription of lapE, which encodes an outer membrane pore protein involved in adhesin secretion and biofilm formation. []

Q6: How does this compound impact bacterial motility?

A: Elevated this compound levels typically suppress bacterial motility, primarily by inhibiting flagellar synthesis and function. [, , , ] For example, in Myxococcus xanthus, this compound regulates type IV pilus-dependent motility. [] Conversely, low this compound levels generally promote motility by facilitating flagellar biosynthesis and rotation. []

Q7: Does this compound regulate virulence in pathogenic bacteria?

A: The role of this compound in bacterial virulence is complex and can be context-dependent. While generally considered an inhibitor of virulence factors, exceptions to this paradigm exist. []

  • Virulence suppression: In some pathogens, high this compound levels correlate with reduced virulence, often indirectly through the inhibition of motility and biofilm dispersal. [, , ] In Vibrio cholerae, for example, this compound directly inhibits the expression of cholera toxin. []
  • Virulence enhancement: Conversely, in certain pathogens, this compound contributes to virulence by promoting host colonization, persistence, and immune evasion. [, , ] For instance, in Ehrlichia chaffeensis, this compound signaling is essential for bacterial invasion of human monocytes. []

Q8: Can you provide examples of specific this compound effector proteins and their functions?

A8: Numerous this compound effector proteins have been identified, each contributing to specific downstream effects:

  • FleQ: In Pseudomonas species, FleQ acts as a transcriptional regulator, controlling the expression of biofilm- and flagellum-related genes in response to this compound. []
  • BldD: In Streptomyces, BldD dimerizes upon binding to this compound, impacting the transcription of genes involved in differentiation and development. []
  • PilZ domain proteins: These proteins, often containing one or more PilZ domains, are common this compound receptors involved in various cellular processes. [, , ] For instance, in Myxococcus xanthus, PlpA, PixA, and PixB are PilZ domain proteins with distinct roles in regulating motility and development. []
  • MshE: This ATPase, associated with type IV pilus, binds this compound via its N-terminal T2SSE_N domain, influencing pilus-dependent processes. []

Q9: How is this compound signaling specificity achieved in bacteria with complex this compound networks?

A9: Maintaining signaling specificity in bacteria with numerous DGCs and PDEs is crucial for proper cellular function. Several mechanisms contribute to this specificity:

  • Spatiotemporal regulation: The localization and timing of this compound synthesis and degradation are tightly controlled. [, , , ] Specific DGCs and PDEs are often localized to distinct cellular compartments or expressed under specific conditions, ensuring that this compound signals are directed to the appropriate downstream effectors.
  • Protein-protein interactions: Direct interactions between this compound-metabolizing enzymes and their cognate effectors contribute to signaling fidelity. [, , , ] These interactions can enhance the local concentration of this compound near its target, preventing cross-talk between different pathways.
  • Feedback regulation: this compound can modulate the activity of DGCs and PDEs through feedback mechanisms, fine-tuning its own intracellular levels. [] This feedback control helps to maintain this compound homeostasis and prevent aberrant signaling.

Q10: How does the study of this compound signaling contribute to our understanding of bacterial pathogenesis and potential therapeutic interventions?

A10: Understanding the intricacies of this compound signaling in pathogenic bacteria holds significant promise for developing novel therapeutic strategies:

  • Anti-biofilm agents: Disrupting this compound signaling pathways essential for biofilm formation could lead to new treatments for chronic and recurrent infections. [, ] Targeting DGCs, PDEs, or this compound effector proteins could potentially prevent biofilm formation or disperse existing biofilms, rendering bacteria more susceptible to antibiotics and host immune responses.
  • Antivirulence therapies: Modulating this compound signaling in pathogens where it promotes virulence could attenuate their pathogenicity and enhance the efficacy of existing treatments. [] Inhibiting specific DGCs or activating specific PDEs involved in virulence regulation could potentially disarm pathogens without directly killing them, thereby minimizing the emergence of antibiotic resistance.
  • Probiotic interventions: Manipulating this compound signaling in beneficial bacteria could enhance their ability to colonize the host and outcompete pathogens. [] Increasing this compound levels in probiotics could potentially enhance their biofilm-forming capacity, improving their persistence and effectiveness in the gut.

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